N,N-dimethyl-2-[3-(2-methylpropoxy)phenothiazin-10-yl]ethanamine;oxalic acid
Overview
Description
N,N-dimethyl-2-[3-(2-methylpropoxy)phenothiazin-10-yl]ethanamine;oxalic acid is a complex organic compound that belongs to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry as antipsychotic and antiemetic agents. This compound is characterized by its unique structure, which includes a phenothiazine core substituted with a dimethylaminoethyl group and an oxalic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-2-[3-(2-methylpropoxy)phenothiazin-10-yl]ethanamine typically involves multiple steps:
Formation of the Phenothiazine Core: This step involves the cyclization of diphenylamine with sulfur to form the phenothiazine core.
Substitution Reactions: The phenothiazine core is then subjected to substitution reactions to introduce the 2-methylpropoxy group at the 3-position.
Dimethylaminoethyl Group Introduction:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Phenothiazine: Large-scale cyclization of diphenylamine with sulfur.
Automated Substitution Reactions: Use of automated reactors to introduce the 2-methylpropoxy group.
Final Assembly: Introduction of the dimethylaminoethyl group using high-efficiency nucleophilic substitution techniques.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-2-[3-(2-methylpropoxy)phenothiazin-10-yl]ethanamine undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the phenothiazine core to dihydrophenothiazine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylaminoethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium hydride and alkyl halides are commonly employed.
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Dihydrophenothiazine derivatives.
Substitution Products: Various substituted phenothiazine derivatives.
Scientific Research Applications
N,N-dimethyl-2-[3-(2-methylpropoxy)phenothiazin-10-yl]ethanamine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex phenothiazine derivatives.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential antipsychotic and antiemetic properties.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of N,N-dimethyl-2-[3-(2-methylpropoxy)phenothiazin-10-yl]ethanamine involves its interaction with various molecular targets:
Molecular Targets: The compound primarily targets dopamine receptors in the brain, which are implicated in psychotic disorders.
Pathways Involved: It modulates the dopaminergic pathways, leading to its antipsychotic effects. Additionally, it may interact with serotonin receptors, contributing to its antiemetic properties.
Comparison with Similar Compounds
Similar Compounds
Chlorpromazine: Another phenothiazine derivative with antipsychotic properties.
Promethazine: Known for its antiemetic and antihistamine effects.
Thioridazine: Used as an antipsychotic agent.
Uniqueness
N,N-dimethyl-2-[3-(2-methylpropoxy)phenothiazin-10-yl]ethanamine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Unlike chlorpromazine and promethazine, this compound has a 2-methylpropoxy group, which may enhance its lipophilicity and receptor binding affinity.
Properties
IUPAC Name |
N,N-dimethyl-2-[3-(2-methylpropoxy)phenothiazin-10-yl]ethanamine;oxalic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2OS.C2H2O4/c1-15(2)14-23-16-9-10-18-20(13-16)24-19-8-6-5-7-17(19)22(18)12-11-21(3)4;3-1(4)2(5)6/h5-10,13,15H,11-12,14H2,1-4H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRLBKDPONLFAOT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC2=C(C=C1)N(C3=CC=CC=C3S2)CCN(C)C.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.